Cercosporin

Description

Cercosporin has been reported in Graminopassalora graminis with data available.

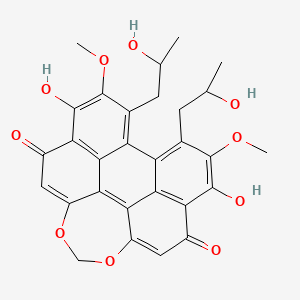

Structure

3D Structure

Properties

IUPAC Name |

7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLWQNCWIIZUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960897, DTXSID801043885 | |

| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40501-77-7, 127094-74-0 | |

| Record name | iso-Cercosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040501777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Scientific Journey of Cercosporin: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin, a polyketide-derived perylenequinone, stands as a fascinating natural product with a rich history of discovery and scientific investigation. Initially identified as a pigment produced by the phytopathogenic fungus Cercospora kikuchii, its potent photodynamic properties and broad-spectrum toxicity have since positioned it as a molecule of significant interest in fields ranging from plant pathology to cancer research. This technical guide provides a comprehensive overview of the discovery history of this compound, detailing the key milestones, experimental methodologies, and quantitative data that have shaped our understanding of this unique photosensitizer.

A Historical Timeline of Discovery

The scientific journey of this compound began in the mid-20th century, with its initial discovery as a fungal metabolite. Subsequent decades of research have unraveled its complex chemical nature and potent biological activity.

-

1957: The Initial Isolation. Kuyama and Tamura first isolated this compound from the mycelia of Cercospora kikuchii, the fungus responsible for purple seed stain on soybeans.[1] Initially, it was investigated simply as a red pigment.[1]

-

1972: Elucidation of the Chemical Structure. The intricate perylenequinone structure of this compound was determined.[1] This pivotal discovery laid the groundwork for understanding its unique properties.

-

1975: Unveiling Photodynamic Activity. A seminal study by Yamazaki and colleagues revealed that the toxicity of this compound was dependent on the presence of both light and oxygen.[1] They demonstrated its lethal effects on mice and bacteria under illumination, establishing its role as a photosensitizer.

Experimental Protocols: From Isolation to Functional Characterization

The elucidation of this compound's properties has been underpinned by a variety of experimental techniques. This section details the methodologies for key experiments cited in the discovery and characterization of this compound.

Isolation and Purification of this compound

The following protocol is a composite of methods described in the literature for the isolation of this compound from fungal cultures.

Objective: To isolate and purify this compound from Cercospora spp. cultures.

Materials:

-

Cercospora spp. culture grown on potato dextrose agar (PDA) or in a liquid medium.

-

Ethyl acetate

-

Chloroform

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

-

Spectrophotometer

Procedure:

-

Extraction:

-

For solid cultures, the agar and mycelium are typically macerated and extracted with an organic solvent like ethyl acetate or chloroform.

-

For liquid cultures, the culture filtrate can be extracted directly with an immiscible organic solvent.

-

-

Acid-Base Extraction (for purification):

-

The organic extract containing this compound is washed with an aqueous solution of sodium hydroxide. This compound, being acidic, will move into the aqueous basic layer, which typically turns a deep red or purple color.

-

The aqueous layer is then separated and acidified with hydrochloric acid to a pH of around 3. This causes the this compound to precipitate out of the solution.

-

The this compound precipitate is then re-extracted back into an organic solvent like ethyl acetate.

-

-

Chromatographic Purification:

-

The crude extract is concentrated using a rotary evaporator.

-

The concentrated extract is then subjected to silica gel column chromatography.

-

A solvent gradient (e.g., increasing polarity from hexane to ethyl acetate) is used to elute the compounds. The red-colored fractions containing this compound are collected.

-

-

Crystallization:

-

The purified this compound fractions are combined and the solvent is evaporated.

-

The resulting solid is recrystallized from a suitable solvent system (e.g., acetone-hexane) to obtain pure this compound crystals.

-

-

Quantification and Characterization:

-

The concentration and purity of the isolated this compound can be determined spectrophotometrically by measuring its absorbance at its characteristic absorption maxima.

-

Further characterization can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its chemical structure.

-

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Determination of Photodynamic Activity

The light-dependent toxicity of this compound was a landmark discovery. The following outlines a general protocol to assess photodynamic activity.

Objective: To determine the light-dependent toxicity of this compound against a model organism (e.g., bacteria, yeast, or cultured cells).

Materials:

-

This compound solution of known concentration.

-

Culture of the test organism.

-

Appropriate growth medium (liquid or solid).

-

A light source with a defined spectrum and intensity (e.g., a lamp with filters to select for visible light).

-

A dark incubator.

-

96-well plates (for liquid culture assays).

-

Plate reader (for measuring cell viability).

Procedure:

-

Preparation of Test Plates:

-

A suspension of the test organism is prepared in its growth medium.

-

For liquid assays, the cell suspension is added to the wells of a 96-well plate. For solid assays, the cell suspension is spread evenly on the surface of agar plates.

-

-

Treatment with this compound:

-

This compound is added to the wells or plates at various concentrations. A control group with no this compound is included.

-

-

Light and Dark Incubation:

-

One set of plates (the "light" group) is exposed to the light source for a defined period.

-

An identical set of plates (the "dark" group) is wrapped in aluminum foil to protect it from light and incubated for the same duration.

-

-

Assessment of Viability:

-

After the incubation period, cell viability is assessed.

-

For liquid cultures, a viability assay (e.g., MTT or resazurin assay) can be performed, and the absorbance or fluorescence is measured using a plate reader.

-

For solid cultures, the plates are incubated further until colonies are visible, and the number of colonies is counted.

-

-

Data Analysis:

-

The viability of the cells in the light-treated group is compared to that of the dark-treated group for each this compound concentration. A significant decrease in viability in the light group compared to the dark group indicates photodynamic activity.

-

Measurement of Singlet Oxygen Quantum Yield

The primary mechanism of this compound's phototoxicity is the generation of singlet oxygen. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

Objective: To determine the singlet oxygen quantum yield of this compound in a specific solvent.

Materials:

-

This compound solution of known concentration.

-

A reference photosensitizer with a known ΦΔ in the same solvent (e.g., rose bengal, methylene blue).

-

A singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF).

-

A suitable solvent (e.g., ethanol, methanol, chloroform).

-

A UV-Vis spectrophotometer.

-

A light source for irradiation at a wavelength absorbed by both this compound and the reference.

Procedure:

-

Preparation of Solutions:

-

Solutions of the this compound, the reference photosensitizer, and the singlet oxygen trap (DPBF) are prepared in the chosen solvent. The concentrations are adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is similar and low (typically < 0.1) to avoid inner filter effects.

-

-

Irradiation and Monitoring:

-

A solution containing the photosensitizer (either this compound or the reference) and DPBF is placed in a cuvette.

-

The solution is irradiated with monochromatic light at a specific wavelength.

-

The decrease in the absorbance of DPBF at its absorption maximum (around 415 nm) is monitored over time. DPBF is bleached as it reacts with singlet oxygen.

-

-

Data Analysis:

-

The rate of DPBF bleaching is determined from the slope of the absorbance versus time plot.

-

The singlet oxygen quantum yield of this compound (ΦΔ_cerc) is calculated using the following formula: ΦΔ_cerc = ΦΔ_ref * (k_cerc / k_ref) * (I_abs_ref / I_abs_cerc) where:

-

ΦΔ_ref is the known singlet oxygen quantum yield of the reference.

-

k_cerc and k_ref are the rates of DPBF bleaching in the presence of this compound and the reference, respectively.

-

I_abs_cerc and I_abs_ref are the rates of light absorption by this compound and the reference, respectively.

-

-

Quantitative Data on this compound's Properties

The following tables summarize key quantitative data reported for this compound in the scientific literature.

Table 1: Photophysical and Photochemical Properties of this compound

| Property | Value | Solvent/Conditions |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 - 0.97 | Various organic solvents |

| UV-Vis Absorption Maxima (λmax) | ~470 nm, ~530 nm, ~570 nm | Varies slightly with solvent |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 Value (µM) |

| MCF-7 (Human breast adenocarcinoma) | 4.68 |

| T98G (Human glioblastoma) | More susceptible than U87 |

| U87 (Human glioblastoma) | Less susceptible than T98G |

Note: IC50 values can vary depending on the assay conditions, incubation time, and light exposure.

Mechanism of Action and Cellular Signaling

The primary mechanism of this compound's toxicity is its ability to act as a photosensitizer. Upon absorption of light, it transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).

Singlet oxygen is a potent oxidizing agent that can indiscriminately damage a wide range of cellular components, including lipids, proteins, and nucleic acids. This leads to:

-

Lipid Peroxidation and Membrane Damage: The primary target of this compound-generated singlet oxygen is the cell membrane. Oxidation of unsaturated fatty acids in the membrane lipids leads to a loss of membrane integrity, increased permeability, and eventual cell lysis.

-

Oxidative Damage to Proteins and Nucleic Acids: Singlet oxygen can also damage proteins, leading to enzyme inactivation and disruption of cellular processes. Recent studies have also shown that this compound-mediated singlet oxygen generation can oxidize RNA, leading to translational attenuation and the induction of specific gene transcripts.

While the direct damage caused by reactive oxygen species is the primary mode of action, the resulting oxidative stress can trigger various cellular signaling pathways. Although research on the specific signaling cascades activated by this compound in target cells is ongoing, it is known that oxidative stress, in general, can activate pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of these pathways can ultimately determine the cell's fate, leading to either apoptosis (programmed cell death) or necrosis.

Signaling Pathway Activated by this compound-Induced Oxidative Stress

Caption: this compound's mechanism of action and downstream signaling.

Conclusion

From its humble beginnings as a fungal pigment, this compound has emerged as a molecule with profound biological activity. Its journey of discovery, from initial isolation to the elucidation of its photodynamic mechanism, highlights the power of interdisciplinary scientific inquiry. For researchers, scientists, and drug development professionals, this compound continues to offer a compelling platform for investigating the fundamental principles of phototoxicity, oxidative stress, and cellular signaling. Its potent bioactivity also suggests potential applications in areas such as photodynamic therapy, warranting further exploration and development. This technical guide serves as a foundational resource for those seeking to understand and harness the unique properties of this remarkable natural product.

References

A Technical Guide to Cercosporin-Producing Fungal Species for Researchers and Drug Development Professionals

Abstract

Cercosporin, a photo-activated perylenequinone toxin, is a secondary metabolite of significant interest due to its potent phytotoxicity and potential applications in photodynamic therapy. This document provides a comprehensive technical overview of the fungal species known to produce this compound, with a primary focus on the genus Cercospora. It delves into the quantitative aspects of this compound production under various culture conditions, outlines detailed experimental protocols for its extraction and quantification, and elucidates the genetic and signaling pathways governing its biosynthesis. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound and its fungal producers.

Introduction to this compound and its Fungal Producers

This compound is a red-pigmented polyketide that exhibits potent photodynamic activity. Upon exposure to light, it generates reactive oxygen species (ROS), particularly singlet oxygen, which can cause widespread damage to cellular components such as lipids, proteins, and nucleic acids. This property makes this compound a key virulence factor for many plant pathogenic fungi, enabling them to overcome host defenses and cause disease.

The primary producers of this compound belong to the fungal genus Cercospora, a large and diverse group of plant pathogens responsible for numerous leaf spot diseases in a wide range of crops.[1] However, this compound production is not exclusive to this genus. It has also been identified in species of Colletotrichum and Pseudocercosporella.[2] Not all species within the Cercospora genus produce this compound, and production levels can vary significantly between species and even between different isolates of the same species.[1][3]

Quantitative Analysis of this compound Production

The yield of this compound is highly dependent on the fungal species, the specific isolate, and the cultivation conditions. Light is a critical factor for both the biosynthesis and activation of this compound.[4] Other environmental cues such as culture medium composition, temperature, carbon-to-nitrogen ratio, and the presence of certain metal ions also significantly influence production levels.

Below are tables summarizing quantitative data on this compound production from various fungal species under different experimental conditions.

Table 1: this compound Production by Different Fungal Species

| Fungal Species | Isolate | Culture Conditions | This compound Yield | Reference |

| Cercospora sp. | JNU001 | Co-culture with Bacillus velezensis B04 for 4 days | 984.4 mg/L | |

| Cercospora sp. | JNU001 | Co-culture with Lysinibacillus sp. B15 | 626.3 mg/L | |

| Cercospora piaropi | PTA 983 | Continuous light, potato dextrose broth | 72.59 mg/L | |

| Cercospora piaropi | PTA 983 | Dark conditions | 25.70 mg/L | |

| Cercospora coffeicola | LFP 12 | Potato dextrose agar, 20-25°C, 8-12 days | Highest among tested isolates | |

| Cercospora coffeicola | LFP 43 | Potato dextrose agar, 20-25°C, 8-12 days | Lowest among tested isolates |

Table 2: Influence of Environmental Factors on this compound Production in Cercospora spp.

| Factor | Condition | Effect on this compound Production | Reference |

| Light | Continuous light | Generally enhances production | |

| Darkness | Significantly reduces or abolishes production | ||

| Temperature | 20°C | Higher accumulation in some isolates | |

| 30°C | Lower accumulation in some isolates | ||

| Culture Medium | Malt and potato-dextrose agar | Generally favorable for accumulation | |

| Carbon:Nitrogen Ratio | Varies | Affects production, but in an isolate-dependent manner | |

| Metal Ions | Cobalt, ferric, manganese, zinc | Elevate production to varying levels | |

| Chemicals | Phosphate buffer, ammonium, LiCl | Reduce production, appear to act at the transcriptional level |

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from fungal cultures.

Fungal Culture for this compound Production

-

Isolate Maintenance: Maintain fungal cultures on a suitable medium such as malt agar at 28°C.

-

Production Cultures: For this compound production, transfer fungal mycelia to potato dextrose agar (PDA) plates.

-

Incubation: Incubate the plates under constant fluorescent light (e.g., 20 microeinsteins m⁻² s⁻¹) for a period of 7 to 21 days at room temperature or a controlled temperature (e.g., 20-25°C).

Extraction of this compound

Method 1: KOH Extraction for Spectrophotometry

This method is suitable for rapid quantification from agar cultures.

-

Excise mycelial plugs (e.g., 6-mm diameter) from the fungal colony.

-

Immerse the plugs in 5 N KOH in the dark for 4 hours.

-

The this compound will leach into the KOH solution, which can then be used for spectrophotometric analysis.

Method 2: Organic Solvent Extraction for HPLC and Purification

This method is suitable for obtaining a more purified this compound extract.

-

Harvest fungal mycelium from the culture plates.

-

Grind the mycelium in liquid nitrogen.

-

Extract the ground mycelium with acetone or ethyl acetate.

-

For liquid cultures, the culture filtrate can be extracted directly with ethyl acetate.

-

The organic solvent extract can be concentrated under vacuum for further analysis.

Quantification of this compound

Method 1: Spectrophotometric Quantification

-

Measure the absorbance of the this compound-containing KOH solution at 480 nm using a spectrophotometer.

-

Calculate the concentration of this compound using the Beer-Lambert law and a molar absorption coefficient (ε) of 23,300 M⁻¹ cm⁻¹.

Method 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a more specific and accurate quantification of this compound.

-

Sample Preparation: Dissolve the dried this compound extract in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions:

-

Column: A reverse-phase column such as C8 or C18 is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water with a small percentage of acetic acid is often employed.

-

Detection: Monitor the eluent at 470 nm (for absorbance) or with a fluorescence detector.

-

-

Quantification: Compare the peak area of the sample to a standard curve generated from known concentrations of purified this compound.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is a complex process involving a cluster of genes known as the this compound toxin biosynthesis (CTB) gene cluster.

The CTB Gene Cluster

The CTB gene cluster contains the genes encoding the enzymes responsible for the stepwise synthesis of the this compound molecule from basic precursors. Key genes in this cluster include:

-

CTB1 : Encodes a non-reducing polyketide synthase (NR-PKS) that catalyzes the initial steps of the pathway.

-

CTB2 and CTB3 : Encode methyltransferases and a monooxygenase that modify the polyketide backbone.

-

CTB4 : Encodes a major facilitator superfamily (MFS) transporter responsible for exporting this compound out of the fungal cell.

-

CTB8 : A zinc finger transcription factor that positively regulates the expression of other CTB genes.

-

CTB9-12 : Additional genes demonstrated to be essential for this compound biosynthesis.

Signaling Pathways and Regulation

The expression of the CTB gene cluster and, consequently, this compound production, is tightly regulated by a network of signaling pathways in response to environmental cues.

-

Light: Light is a primary inducer of this compound biosynthesis.

-

Ca²⁺/Calmodulin Signaling: This pathway has been shown to be involved in the regulation of this compound production.

-

MAP Kinase Pathway: A MAP kinase kinase kinase has been implicated in the regulation of this compound synthesis.

-

CRG1 : A transcription factor that, in addition to its role in this compound resistance, also influences the production of the toxin.

Visualizations

Experimental Workflow for this compound Analysis

This compound Biosynthesis Signaling Pathway

Conclusion

This compound remains a fascinating and important fungal secondary metabolite. Understanding the diversity of its producers, the factors influencing its yield, and the intricacies of its biosynthetic pathways is crucial for both managing the plant diseases it contributes to and harnessing its potential for therapeutic applications. This guide provides a foundational, in-depth overview to aid researchers and drug development professionals in their endeavors related to this potent photo-activated toxin. The provided protocols and pathway diagrams offer practical starting points for further investigation and exploitation of this compound and its producing fungi.

References

- 1. Phytopathogenic Cercosporoid Fungi—From Taxonomy to Modern Biochemistry and Molecular Biology [mdpi.com]

- 2. Gene cluster conservation provides insight into this compound biosynthesis and extends production to the genus Colletotrichum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apsnet.org [apsnet.org]

- 4. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]

Cercosporin: A Photoactivated Perylenequinone - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin is a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora. Upon illumination, it generates reactive oxygen species (ROS), leading to widespread cellular damage. This property makes it a potent phytotoxin and a molecule of interest for various biomedical applications, including photodynamic therapy (PDT). This technical guide provides an in-depth overview of this compound, including its photophysical and biological properties, mechanism of action, and detailed experimental protocols for its study.

Introduction

This compound is a red, polyketide-derived pigment responsible for the necrotic lesions observed in plants infected with Cercospora species.[1] Its toxicity is strictly light-dependent, classifying it as a photosensitizer. The core of its activity lies in its perylenequinone structure, which allows it to absorb light energy and transfer it to molecular oxygen, producing highly cytotoxic ROS.[2] This guide will delve into the technical aspects of this compound, providing researchers with the necessary information to harness its properties for scientific investigation and potential therapeutic development.

Physicochemical and Photophysical Properties

This compound is sparingly soluble in water but soluble in various organic solvents and alkaline solutions. Its characteristic red color is due to its strong absorption in the visible region of the electromagnetic spectrum.

Data Presentation: Photophysical and Cytotoxic Properties of this compound

| Property | Value | Conditions/Notes |

| Molecular Formula | C₂₉H₂₆O₁₀ | |

| Molecular Weight | 534.5 g/mol | |

| Absorption Maxima (λmax) | ~470 nm | In organic solvents like ethyl acetate.[3] |

| Singlet Oxygen (¹O₂) Quantum Yield (ΦΔ) | 0.81 - 0.97 | Varies with solvent. |

| Protein Kinase C (PKC) Inhibition (IC₅₀) | 0.6 - 1.3 µM | |

| Photodynamic Therapy (PDT) LD₅₀ | 0.14 J/cm² | T98G glioblastoma cells. |

| 0.24 J/cm² | U87 glioblastoma cells. | |

| 0.26 J/cm² | MCF-7 breast cancer cells. |

Mechanism of Action

This compound's toxicity is primarily mediated by its function as a photosensitizer. The process can be categorized as a combination of Type I and Type II photodynamic reactions.

-

Photoactivation: Upon absorption of light, the ground-state this compound molecule is excited to a short-lived singlet state (¹this compound*).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (³this compound*).

-

Energy Transfer (Type II): The triplet-state this compound can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). This is the predominant pathway for this compound's toxicity.

-

Electron Transfer (Type I): Alternatively, the triplet-state this compound can react with a reducing substrate to produce a reduced sensitizer, which can then react with oxygen to form superoxide anions (O₂⁻).

These ROS, particularly singlet oxygen, are indiscriminate in their reactivity and can cause oxidative damage to essential cellular components such as lipids, proteins, and nucleic acids, leading to membrane damage and cell death.

Signaling Pathways

Regulation of this compound Biosynthesis

The production of this compound in Cercospora species is a tightly regulated process influenced by environmental cues, primarily light. Several signaling pathways have been implicated in the regulation of the this compound toxin biosynthesis (CTB) gene cluster.

Cellular Response to this compound-Induced Oxidative Stress

This compound-induced ROS production triggers a cascade of events within the target cell, ultimately leading to apoptosis. The generated oxidative stress can activate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, although the precise mechanisms are still under investigation.

References

- 1. Cyclosporin A induces apoptosis in H9c2 cardiomyoblast cells through calcium-sensing receptor-mediated activation of the ERK MAPK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

An In-depth Technical Guide on the Biosynthesis Pathway of Cercosporin in Cercospora

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin, a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora, is a key virulence factor in many devastating plant diseases affecting major crops worldwide.[1][2] Its potent, light-dependent ability to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, leads to indiscriminate damage to host cell membranes, proteins, and nucleic acids, facilitating fungal infection.[1][3] The unique structure and potent bioactivity of this compound have also garnered interest from the perspective of drug development, with potential applications in photodynamic therapy. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery involved, summarizing key quantitative data, and outlining essential experimental protocols for its study.

The this compound Biosynthesis (CTB) Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes organized in a cluster, designated as the CTB cluster. Initially identified in Cercospora nicotianae, this cluster was thought to comprise eight genes (CTB1-CTB8).[4] However, more recent research in Cercospora beticola has expanded this cluster to include at least four additional genes (CTB9-CTB12), as well as the this compound facilitator protein (CFP), which is involved in this compound resistance. The expression of the core CTB genes is co-regulated and induced by light, a critical factor for both this compound production and its toxicity.

Below is a diagram illustrating the organization of the expanded CTB gene cluster.

References

An In-depth Technical Guide to the Genes of the Cercosporin Toxin Biosynthesis (CTB) Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin is a photo-activated perylenequinone toxin produced by many fungal species of the genus Cercospora. It is a key virulence factor, enabling the fungus to infect and colonize host plants by generating reactive oxygen species that cause cellular damage. The biosynthesis of this complex secondary metabolite is orchestrated by a cluster of genes known as the this compound Toxin Biosynthesis (CTB) cluster. Understanding the function and regulation of these genes is crucial for developing novel strategies to combat Cercospora-induced plant diseases and for harnessing the biosynthetic machinery for potential biotechnological applications. This guide provides a comprehensive overview of the CTB gene cluster, including the functions of its constituent genes, the signaling pathways that regulate its expression, and detailed experimental protocols for its study.

The this compound Toxin Biosynthesis (CTB) Gene Cluster

The core CTB gene cluster was first characterized in Cercospora nicotianae and initially thought to comprise eight genes, designated CTB1 through CTB8.[1][2] Subsequent research in Cercospora beticola has expanded this cluster to include additional flanking genes, CTB9 to CTB12, as well as the this compound facilitator protein (CFP), which is involved in toxin transport and auto-resistance.[3] The functions of the key genes within this cluster are summarized below.

Core Biosynthetic Genes

The synthesis of the this compound backbone is a multi-step process involving a polyketide synthase, followed by a series of modifying enzymes.

-

CTB1 (Polyketide Synthase): This large, multi-domain enzyme is the cornerstone of this compound biosynthesis.[4][5] It is a non-reducing polyketide synthase (NR-PKS) that catalyzes the initial condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone. Gene disruption of CTB1 completely abolishes this compound production.

-

CTB2 (O-Methyltransferase): This enzyme is predicted to be an S-adenosyl methionine (SAM)-dependent O-methyltransferase. Its disruption leads to a complete loss of this compound production, indicating its essential role in modifying the polyketide intermediate.

-

CTB3 (O-Methyltransferase/Monooxygenase): CTB3 encodes a bifunctional enzyme with an N-terminal O-methyltransferase domain and a C-terminal FAD-dependent monooxygenase domain. Disruption of either domain results in the failure to produce this compound and the accumulation of a yellow pigment.

-

CTB5, CTB6, and CTB7 (Oxidoreductases): These three genes encode putative FAD/FMN- or NADPH-dependent oxidoreductases. Functional analysis through gene replacement has shown that null mutants for each of these genes are unable to produce this compound.

Regulatory and Transport Genes

The expression of the biosynthetic genes and the export of the final toxin are tightly controlled.

-

CTB4 (Major Facilitator Superfamily Transporter): This gene encodes a transporter protein belonging to the major facilitator superfamily (MFS). It is responsible for exporting the final this compound toxin out of the fungal cell, a crucial step for both virulence and self-protection from the toxin's effects.

-

CTB8 (Zinc Finger Transcription Factor): CTB8 encodes a Zn(II)Cys6 transcriptional activator that co-regulates the expression of the other genes within the CTB1-8 cluster. Disruption of CTB8 leads to a complete loss of this compound production due to the lack of expression of the biosynthetic genes.

-

CRG1 (Zinc Cluster Transcription Factor): While not located within the core CTB cluster, CRG1 is another key transcriptional regulator. It is involved in both this compound production and resistance. crg1 mutants are highly sensitive to this compound and show reduced toxin production.

-

CFP (this compound Facilitator Protein): Initially identified as a gene involved in this compound resistance, CFP encodes an MFS transporter. It is now considered part of the extended CTB cluster and is required for wild-type levels of this compound production and resistance.

Quantitative Data on this compound Production

The impact of gene disruption and signaling pathway inhibition on this compound production has been quantified in several studies. The following tables summarize these findings.

| Gene Mutant | Fungal Species | This compound Production (% of Wild-Type) | Reference |

| UV-induced mutants | Cercospora kikuchii | ≤ 2% | |

| ATR1 disruption | Cercospora nicotianae | ~25% | |

| CTB1 disruption | Cercospora nicotianae | 0% | |

| CTB2 disruption | Cercospora nicotianae | 0% | |

| CTB3 disruption | Cercospora nicotianae | 0% | |

| CTB5 disruption | Cercospora sp. | 0% | |

| CTB6 disruption | Cercospora sp. | 0% | |

| CTB7 disruption | Cercospora sp. | 0% | |

| CTB8 disruption | Cercospora nicotianae | 0% |

| Inhibitor | Target Pathway | Concentration | This compound Production (% of Control) | Reference |

| EGTA | Calcium Chelator | 3 mM | ~30% | |

| BAPTA | Calcium Chelator | 100 µM | ~40% | |

| Verapamil | Ca2+ Channel Blocker | 2 mM | ~60% | |

| Nicardipine | Ca2+ Channel Blocker | 2 mM | ~55% | |

| A23187 | Ca2+ Ionophore | 100 µM | ~30% | |

| Ionomycin | Ca2+ Ionophore | 50 µM | ~8% | |

| U73122 | Phospholipase C Inhibitor | 100 µM | ~20% | |

| Trifluoperazine | Calmodulin Inhibitor | 200 µM | ~15% | |

| W-7 | Calmodulin Inhibitor | 200 µM | ~25% |

Signaling Pathways Regulating the CTB Cluster

The expression of the CTB gene cluster is a complex process regulated by environmental cues, primarily light, which are transduced through intricate signaling pathways.

Light Signaling Pathway

Light is a primary inducing factor for this compound biosynthesis. This regulation is mediated by photoreceptors and a downstream signaling cascade that ultimately activates the key transcription factors CRG1 and CTB8. While the complete pathway is still under investigation, a putative blue-light photoreceptor, homologous to White Collar-1 (WC-1), has been implicated in regulating stomatal tropism, conidiation, and this compound biosynthesis in Cercospora zeae-maydis.

Calcium/Calmodulin and MAP Kinase Pathways

Studies using pharmacological inhibitors have demonstrated the critical role of calcium and calmodulin (CaM) signaling in this compound production. Perturbations in intracellular calcium levels, either through chelation, channel blocking, or ionophores, lead to a significant reduction in toxin biosynthesis. Furthermore, a Mitogen-Activated Protein (MAP) kinase kinase kinase (MAPKKK) homolog, CZK3, has been shown to regulate this compound biosynthesis in C. zeae-maydis. Disruption of CZK3 abolishes this compound production, suggesting that a MAP kinase cascade is a key regulatory pathway.

Experimental Protocols

Gene Knockout in Cercospora nicotianae using Split-Marker Transformation

This method utilizes homologous recombination to replace a target gene with a selectable marker, often conferring antibiotic resistance. The "split-marker" approach increases the frequency of homologous recombination.

Materials:

-

Cercospora nicotianae wild-type strain

-

Potato Dextrose Agar (PDA) plates

-

Hygromycin B

-

Plasmids containing the hygromycin phosphotransferase (hph) gene

-

Primers for amplifying flanking regions of the target gene and the hph marker

-

Protoplasting solution (e.g., Lysing Enzymes from Trichoderma harzianum)

-

PEG solution (Polyethylene glycol)

-

Regeneration medium

Protocol:

-

Construct Preparation:

-

Amplify a 5' flanking region (approx. 1 kb) and a 3' flanking region (approx. 1 kb) of the target gene from C. nicotianae genomic DNA.

-

Amplify two overlapping fragments of the hph gene from a plasmid template. The overlap should be around 400-500 bp.

-

Fuse the 5' flanking region to the first hph fragment and the 3' flanking region to the second hph fragment using fusion PCR. This creates two "split-marker" cassettes.

-

-

Protoplast Preparation:

-

Grow C. nicotianae in liquid potato dextrose broth for 3-4 days.

-

Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).

-

Resuspend the mycelia in the protoplasting solution and incubate at 30°C with gentle shaking for 3-4 hours.

-

Filter the protoplast suspension through sterile glass wool to remove mycelial debris.

-

Pellet the protoplasts by centrifugation and wash twice with the osmotic stabilizer.

-

Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

-

-

Transformation:

-

Mix approximately 10^7 protoplasts with 5-10 µg of each of the two split-marker DNA cassettes.

-

Add PEG solution and incubate on ice for 20-30 minutes.

-

Add STC buffer and mix gently.

-

Plate the transformation mixture onto regeneration medium containing an osmotic stabilizer and incubate at 28°C for 24-48 hours.

-

-

Selection and Screening:

-

Overlay the plates with a top agar containing hygromycin B to select for transformants.

-

Incubate for another 7-10 days until resistant colonies appear.

-

Isolate individual transformants and confirm gene replacement by PCR using primers that flank the insertion site and/or Southern blot analysis.

-

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying this compound production in fungal cultures.

Materials:

-

Cercospora culture grown on PDA plates

-

5 M Potassium Hydroxide (KOH)

-

HPLC system with a C18 reverse-phase column and a UV-Vis detector

-

Mobile phase: Acetonitrile and water (with 0.1% formic acid)

-

This compound standard

Protocol:

-

Extraction:

-

Take a defined number of agar plugs (e.g., five 6-mm diameter plugs) from a Cercospora culture plate.

-

Place the plugs in a vial with a known volume of 5 M KOH (e.g., 1 mL).

-

Incubate in the dark at room temperature for at least 4 hours to extract the this compound (which appears as a red solution).

-

-

Spectrophotometric Quantification (Optional but recommended for initial estimation):

-

Measure the absorbance of the KOH extract at 480 nm.

-

Calculate the concentration using the molar extinction coefficient of this compound (ε = 23,300 M⁻¹cm⁻¹).

-

-

HPLC Analysis:

-

Filter the KOH extract through a 0.22 µm syringe filter.

-

Inject a known volume (e.g., 20 µL) onto the HPLC system.

-

Separate the components using a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be:

-

0-2 min: 20% Acetonitrile

-

2-15 min: 20% to 95% Acetonitrile

-

15-20 min: 95% Acetonitrile

-

20-22 min: 95% to 20% Acetonitrile

-

22-25 min: 20% Acetonitrile

-

-

Detect this compound by its absorbance at 480 nm.

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of a purified this compound standard.

-

Conclusion

The this compound Toxin Biosynthesis (CTB) gene cluster is a fascinating and complex system responsible for the production of a potent phytotoxin. The coordinated action of its biosynthetic, regulatory, and transport genes, governed by intricate signaling pathways, allows Cercospora species to be successful plant pathogens. The methodologies outlined in this guide provide a framework for researchers to further dissect this system, paving the way for the development of novel disease control strategies and the potential for bioengineering valuable polyketide compounds. As our understanding of the CTB cluster deepens, so too will our ability to mitigate its impact on agriculture and harness its biosynthetic power.

References

- 1. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene-specific disruption in the filamentous fungus Cercospora nicotianae using a split-marker approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. The CTB1 gene encoding a fungal polyketide synthase is required for this compound biosynthesis and fungal virulence of Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

The Role of Cercosporin in Cercospora Leaf Spot Disease: A Technical Guide

Introduction: Cercospora leaf spot is a devastating plant disease affecting a wide range of economically important crops, including sugar beet, soybean, corn, and coffee. The success of the fungal pathogens in the genus Cercospora is largely attributed to their production of a potent, non-host-specific phytotoxin: cercosporin.[1][2] This red-pigmented perylenequinone is a photosensitizer, meaning it becomes highly toxic when exposed to light.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its biosynthesis and regulation, the fungus's methods of self-protection, and the key experimental protocols used in its study, aimed at researchers, scientists, and professionals in drug and herbicide development.

Mechanism of Action: A Light-Driven Assault on Cellular Membranes

This compound's toxicity is not inherent but is activated by visible light.[5] Upon absorbing light energy, the this compound molecule transitions to an excited triplet state. This high-energy molecule then reacts with ground-state molecular oxygen (³O₂) to produce highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and, to a lesser extent, superoxide anions (O₂⁻).

Singlet oxygen is an extremely potent oxidizing agent that is not typically produced in cellular metabolism, meaning most organisms lack effective quenching mechanisms. This compound is a particularly efficient producer of singlet oxygen, which is the primary driver of its toxicity. As a lipophilic molecule, this compound localizes within the cell membranes of the host plant. The subsequent light-activated ROS production triggers a cascade of lipid peroxidation, leading to the breakdown of membrane integrity, leakage of cellular electrolytes and nutrients, and ultimately, cell death. This nutrient leakage is hypothesized to provide the fungus with the sustenance required for colonization and lesion formation. The importance of this light-dependent mechanism is underscored by studies showing that shading infected plants can delay and reduce disease symptoms.

Quantitative Data Presentation

The phototoxic efficiency of this compound is exceptionally high, making it a formidable virulence factor. The tables below summarize key quantitative data related to its production and toxicity.

Table 1: Quantitative Metrics of this compound Phototoxicity

| Parameter | Value | Significance |

|---|---|---|

| Singlet Oxygen Quantum Yield (φΔ) | 0.84 - 0.97 | Indicates that for nearly every photon absorbed, a molecule of highly reactive singlet oxygen is generated, highlighting extreme efficiency. |

| Toxicity Threshold (Plant Cells) | ~1 µM | Demonstrates high potency, as very low concentrations are sufficient to induce cell death. |

| Fungal Production/Tolerance Level | Millimolar (mM) range | Cercospora produces and withstands concentrations thousands of times higher than those lethal to host cells, indicating robust self-protection mechanisms. |

| Singlet Oxygen Yield (Reduced Form) | 0.02 - 0.04 (in water) | The reduced (dihydrothis compound) form of the toxin has a dramatically lower quantum yield, forming a key part of the fungus's resistance strategy. |

The this compound Biosynthetic Pathway

This compound is synthesized via a fungal polyketide pathway, a common route for producing complex secondary metabolites. The genes responsible for this process are organized into a conserved gene cluster, designated the "CTB" (this compound Toxin Biosynthesis) cluster. In Cercospora nicotianae, this core cluster is comprised of eight genes (CTB1 through CTB8).

The pathway is initiated by the non-reducing polyketide synthase (NR-PKS) encoded by CTB1. This large, multi-domain enzyme is responsible for assembling the initial polyketide backbone. Subsequent steps of methylation, oxidation, reduction, and cyclization are carried out by the other CTB enzymes to form the final perylenequinone structure. The cluster also includes a dedicated MFS transporter (CTB4) for exporting the toxin and a zinc-finger transcription factor (CTB8) that acts as a pathway-specific regulator.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dihydrothis compound singlet oxygen production and subcellular localization: a possible defense against this compound phototoxicity in Cercospora - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Cercosporin: A Fungal Virulence Factor with Pharmaceutical Potential

An In-depth Technical Guide on the Natural Functions and Ecological Role of Cercosporin

For Researchers, Scientists, and Drug Development Professionals

This compound, a photoactivated perylenequinone toxin, is a key player in the ecological success of the fungal genus Cercospora, a notorious group of plant pathogens responsible for significant crop losses worldwide. This guide provides a comprehensive overview of the natural functions of this compound, its ecological role, biosynthesis, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies relevant to research and drug development.

Natural Functions and Ecological Significance

This compound's primary role in nature is as a potent virulence factor in plant pathogenesis[1][2][3]. Produced by numerous Cercospora species, this red-pigmented toxin is not host-specific and exhibits broad-spectrum toxicity against a wide range of organisms, including plants, bacteria, fungi, and even mice[2][3]. Its production is crucial for the development of characteristic necrotic lesions on infected host plants.

The ecological success of this compound-producing fungi is largely attributed to the toxin's unique mode of action. Upon exposure to light, this compound becomes a powerful photosensitizer, absorbing light energy and transferring it to molecular oxygen to generate highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and to a lesser extent, superoxide anions (O₂⁻). These ROS cause widespread, indiscriminate damage to host cells by inducing lipid peroxidation of cell membranes, which leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. This cellular breakdown provides the fungus with a nutrient-rich environment for proliferation and colonization of the host tissue.

The production of this compound is tightly regulated by environmental cues, with light being the most critical factor. Both the biosynthesis and the toxic activity of this compound are light-dependent. Other factors influencing its production include temperature, with optimal production typically observed between 20°C and 25°C, and the composition of the growth medium, including carbon and nitrogen sources.

Quantitative Data on this compound

The following tables summarize key quantitative data related to the production and activity of this compound, compiled from various studies.

Table 1: this compound Production in Cercospora Species

| Cercospora Species | Medium | Incubation Conditions | This compound Yield | Reference |

| C. coffeicola | Potato Dextrose Agar (PDA) | 20-25°C, 8-12 days | Varies among isolates | |

| Cercospora sp. JNU001 | Modified S-7 liquid medium | 25°C, continuous light | 128.2 mg/L | |

| Cercospora sp. JNU001 (co-cultured with Bacillus velezensis B04) | Modified S-7 liquid medium | 25°C, 4 days, continuous light | 984.4 mg/L | |

| Pseudocercosporella capsellae (UWA Wlra-7) | Liquid medium | Not specified | 10.69 mg g⁻¹ |

Table 2: Photodynamic and Toxicological Properties of this compound

| Property | Value | Organism/System | Reference |

| Singlet Oxygen (¹O₂) Quantum Yield | 0.81 | In vitro | |

| Phytotoxicity Threshold | As low as 1µM | Plant cells | |

| Toxicity to Mice | Toxic | Mice | |

| Toxicity to Bacteria | Toxic | Bacteria | |

| Toxicity to Fungi | Toxic to most fungi | Fungi |

This compound Biosynthesis and Regulation

This compound is a polyketide, synthesized via a complex enzymatic pathway encoded by a cluster of genes known as the CTB gene cluster. This cluster comprises eight core genes (CTB1 to CTB8) that are co-ordinately regulated.

The biosynthesis is initiated by the polyketide synthase (PKS) encoded by CTB1. Subsequent steps involve a series of modifications including methylation, oxidation, and dimerization, carried out by enzymes encoded by other CTB genes. The regulation of the CTB gene cluster is intricate, involving transcription factors such as CTB8 and CRG1, and is heavily influenced by environmental signals, most notably light. Calcium/calmodulin signaling pathways have also been implicated in the regulation of this compound biosynthesis.

Diagram 1: Simplified this compound Biosynthesis Pathway

Caption: A simplified workflow of the this compound biosynthetic pathway.

Diagram 2: Regulatory Network of this compound Biosynthesis

Caption: Key signaling pathways regulating this compound biosynthesis.

Mechanism of Action: Photodynamic Damage

The toxicity of this compound is entirely dependent on the presence of light and oxygen. The mechanism of action can be summarized in the following steps:

-

Light Absorption: this compound absorbs photons of light, transitioning to an excited singlet state.

-

Intersystem Crossing: The excited singlet state this compound undergoes intersystem crossing to a longer-lived triplet state.

-

Energy Transfer (Type II reaction): The triplet state this compound transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

-

Electron Transfer (Type I reaction): Alternatively, the triplet state this compound can react with cellular substrates to produce superoxide anions (O₂⁻).

-

Cellular Damage: The generated ROS, particularly ¹O₂, indiscriminately attack and oxidize vital cellular components, with a primary target being the unsaturated fatty acids in cell membranes. This leads to a cascade of lipid peroxidation, loss of membrane integrity, and eventual cell death.

Diagram 3: Mechanism of this compound-Induced Phototoxicity

Caption: The photodynamic mechanism of this compound action.

Auto-resistance in Cercospora

A fascinating aspect of this compound biology is the ability of producing fungi to resist the toxic effects of their own metabolite. Cercospora species have evolved sophisticated auto-resistance mechanisms, which include:

-

Export: The MFS transporter CTB4, encoded within the CTB gene cluster, actively pumps this compound out of the fungal cell, preventing its intracellular accumulation.

-

Reductive Detoxification: Cercospora can reduce this compound to a non-toxic, colorless form within the cell. This reduced form is then re-oxidized to the toxic form upon secretion.

-

Other Resistance Genes: Additional genes, such as CRG1, have been identified that play a role in this compound resistance, although their precise mechanisms are still under investigation.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from fungal cultures for further analysis.

Methodology:

-

Fungal Culture: Grow the desired Cercospora species on a suitable medium, such as Potato Dextrose Agar (PDA) or V-8 juice agar, under continuous light at 20-25°C for 14-21 days to induce this compound production.

-

Extraction:

-

Excise the pigmented mycelium and agar from the culture plates.

-

Extract the this compound from the collected material using 5 N KOH or 0.5 N NaOH. The solution will turn dark green.

-

Alternatively, an organic solvent extraction with acetone can be performed.

-

-

Purification (for high purity):

-

Filter the alkaline extract and acidify to approximately pH 2.0 with 6 N HCl. The solution will turn red.

-

Partition the acidified extract against ethyl acetate. The this compound will move into the red organic phase.

-

Collect the ethyl acetate phase and evaporate the solvent to obtain a this compound-containing residue.

-

Further purify the residue by chromatography, for example, using a Sephadex LH-20 column with ethanol as the eluent.

-

Crystallize the this compound from the collected fractions to obtain a highly pure product.

-

Quantification of this compound

Objective: To determine the concentration of this compound in a sample.

Methodology:

-

Spectrophotometry:

-

Extract this compound from a known amount of fungal culture (e.g., agar plugs) with 5 N KOH in the dark for a defined period (e.g., 4-16 hours).

-

Measure the absorbance of the resulting solution at 480 nm.

-

Calculate the concentration using the molar extinction coefficient of this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Extract this compound from the sample using an appropriate solvent (e.g., ethyl acetate).

-

Analyze the extract using a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., acetonitrile and acidified water).

-

Detect this compound by its absorbance at its characteristic wavelength (around 472 nm).

-

Quantify by comparing the peak area to that of a known standard.

-

Phototoxicity Assay in Plant Tissues

Objective: To assess the light-dependent toxicity of this compound on plant cells.

Methodology:

-

Plant Material: Use leaf discs or cell suspension cultures from a susceptible plant species.

-

This compound Treatment: Incubate the plant material in a solution containing a known concentration of purified this compound. Include control groups with solvent only and this compound in the dark.

-

Light Exposure: Expose the treated plant material to a defined light source (e.g., fluorescent lamps) for a specific duration. Keep the dark control samples covered.

-

Endpoint Measurement: Assess cell death and membrane damage through methods such as:

-

Ion Leakage Assay: Measure the conductivity of the incubation medium to quantify the leakage of electrolytes from damaged cells.

-

Staining: Use viability stains like Evans blue or trypan blue to visualize dead cells.

-

Chlorophyll Fluorescence: Measure changes in chlorophyll fluorescence parameters as an indicator of photosynthetic damage.

-

Generation and Analysis of this compound Biosynthesis Mutants

Objective: To create and characterize fungal mutants deficient in this compound production to study the role of specific genes in biosynthesis and pathogenicity.

Methodology:

-

Mutagenesis:

-

Restriction Enzyme-Mediated Integration (REMI): A common method for insertional mutagenesis in fungi. This involves introducing a linearized plasmid containing a selectable marker and a restriction enzyme into fungal protoplasts. The plasmid integrates into the genome at sites cut by the restriction enzyme, potentially disrupting a gene.

-

UV Mutagenesis: Expose fungal spores or mycelia to ultraviolet radiation to induce random mutations.

-

-

Screening: Screen the resulting fungal colonies for a loss of red pigmentation, indicating a potential defect in this compound production.

-

Genetic Analysis:

-

Identify the disrupted gene in REMI mutants by recovering the integrated plasmid and flanking genomic DNA.

-

Sequence the candidate gene to identify mutations in UV-induced mutants.

-

-

Phenotypic Analysis:

-

Quantify this compound production in the mutants compared to the wild-type strain.

-

Conduct pathogenicity assays by inoculating host plants with the mutants and observing for a reduction or absence of disease symptoms.

-

Diagram 4: Experimental Workflow for Generating and Analyzing this compound Mutants

Caption: A workflow for studying this compound biosynthesis through mutagenesis.

Conclusion and Future Directions

This compound stands as a remarkable example of a fungal secondary metabolite with a profound ecological impact. Its role as a potent, light-activated virulence factor is well-established, making it a key target for the development of novel disease management strategies in agriculture. The elucidation of its biosynthetic pathway and regulatory networks opens up avenues for controlling its production in pathogenic fungi.

From a drug development perspective, the photodynamic properties of this compound are of significant interest. Its ability to generate cytotoxic ROS upon light activation makes it a potential candidate for photodynamic therapy (PDT) in the treatment of cancer and other diseases. Further research is warranted to explore its therapeutic potential, including the development of targeted delivery systems to minimize off-target effects and enhance its efficacy. The detailed understanding of its natural functions and mechanisms of action provides a solid foundation for harnessing the power of this multifaceted fungal toxin for both agricultural and biomedical applications.

References

Light-Dependent Activation of Cercosporin: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cercosporin, a perylenequinone pigment produced by fungi of the genus Cercospora, is a potent photosensitizer with significant implications for plant pathology and potential applications in photodynamic therapy (PDT). Its toxicity is strictly dependent on activation by visible light, leading to the generation of cytotoxic reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the photochemical activation of this compound, its mechanism of action, and detailed experimental protocols for its study. The information is tailored for researchers in academia and industry, including those in drug development, who are interested in the photodynamic properties of natural compounds.

Photochemical Activation and Mechanism of Action

This compound's biological activity is contingent upon its excitation by light. In its ground state, this compound is non-toxic. However, upon absorption of photons in the visible light spectrum (approximately 400-600 nm), it transitions to an excited singlet state.[1] This is followed by intersystem crossing to a longer-lived triplet state.[1] The triplet-state this compound can then participate in two primary types of photochemical reactions, both of which result in the formation of ROS.

Type I Reaction: The excited this compound can react directly with a substrate, such as a biomolecule, to produce radical ions which then react with molecular oxygen to form superoxide anions (O₂⁻).

Type II Reaction: More significantly, the triplet-state this compound can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][2] this compound is a particularly efficient producer of singlet oxygen.[2]

These ROS, particularly singlet oxygen, are the primary mediators of this compound's toxicity. They are highly reactive and can indiscriminately damage a wide array of cellular components, including lipids, proteins, and nucleic acids. The primary target of this compound-generated ROS is the cell membrane, leading to lipid peroxidation, loss of membrane integrity, and subsequent cell death.

Subcellular Localization

Studies in human tumor cell lines have shown that this compound localizes in the mitochondria and the endoplasmic reticulum. This targeted localization is significant as these organelles are crucial for cellular metabolism and signaling, and damage to them can efficiently trigger cell death pathways.

Quantitative Data

Photophysical and Photochemical Properties

| Parameter | Value | Reference(s) |

| Absorption Maxima (in Chloroform) | 225, 275, 475, 530, 570 nm | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 |

In Vitro Phototoxicity

The photocytotoxicity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the cell line, this compound concentration, and the light dose delivered.

| Cell Line | This compound Concentration | Light Dose (J/cm²) | IC50 (Irradiation Time) | Reference(s) |

| T98G (Glioblastoma) | 4 µM | 0.14 | 30 s | |

| U87 (Glioblastoma) | 4 µM | 0.24 | 50 s | |

| MCF7 (Breast Adenocarcinoma) | 4 µM | 0.26 | 55 s |

Signaling Pathways in this compound-Induced Cell Death

The primary mode of cell death induced by this compound-mediated photodynamic action is necrosis, specifically a form of regulated necrosis known as necroptosis. This is in contrast to apoptosis, which is another form of programmed cell death. The massive oxidative stress induced by the high quantum yield of singlet oxygen from this compound leads to a rapid and catastrophic failure of cellular homeostasis, favoring a necrotic phenotype.

While the precise signaling cascade initiated by this compound-induced ROS is an area of ongoing research, the central players in necroptosis are the receptor-interacting protein kinases (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL). Under conditions of high oxidative stress and when apoptosis is inhibited, RIPK1 and RIPK3 can become activated and form a complex called the necrosome. This complex then phosphorylates and activates MLKL, which oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture and cell lysis.

References

- 1. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos [frontiersin.org]

Cellular Targets of Cercosporin-Induced Photodamage: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, is a potent photosensitizer with broad-spectrum toxicity.[1][2] Its cytotoxicity is contingent upon light exposure, which initiates a cascade of photodynamic reactions, culminating in significant cellular damage. This technical guide provides an in-depth examination of the cellular targets of this compound-induced photodamage, with a focus on the underlying molecular mechanisms, quantitative effects on cellular components, and the experimental protocols used for their investigation. A key target of this compound is the cell membrane, where it induces lipid peroxidation, leading to a loss of membrane integrity and subsequent cell death.[1][3][4] This document synthesizes current knowledge to serve as a comprehensive resource for researchers in phytopathology, photobiology, and drug development.

Mechanism of this compound Phototoxicity

This compound's toxicity is not inherent but is activated by light, classifying it as a photosensitizer. The process begins with the absorption of light energy by the this compound molecule, which transitions it to an excited triplet state. In this energized state, this compound can react with molecular oxygen (O₂) to generate highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and, to a lesser extent, superoxide anions (O₂⁻).

The generation of these ROS is the pivotal step in this compound-induced photodamage. Singlet oxygen, in particular, is a highly reactive and indiscriminate electrophile that can readily oxidize a wide range of biological molecules, including lipids, proteins, and nucleic acids. The localization of this compound within the cell dictates which macromolecules are the primary targets of this oxidative damage.

Primary Cellular Target: The Cell Membrane

The primary and most extensively studied target of this compound-induced photodamage is the cellular membrane. Due to its lipophilic nature, this compound preferentially localizes within the lipid bilayer of cellular membranes. This localization ensures that the highly reactive singlet oxygen generated upon photoactivation is in close proximity to the unsaturated fatty acid chains of membrane lipids, leading to a destructive process known as lipid peroxidation.

Lipid Peroxidation

Lipid peroxidation initiated by this compound involves the abstraction of a hydrogen atom from a methylene group of an unsaturated fatty acid, forming a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can propagate a chain reaction by abstracting a hydrogen atom from a neighboring fatty acid. This cascade of reactions leads to the formation of lipid hydroperoxides and other breakdown products, such as malondialdehyde (MDA) and ethane.

The consequences of lipid peroxidation are severe and multifaceted, ultimately leading to a loss of membrane integrity and function. These include:

-

Increased Membrane Permeability: The disruption of the ordered lipid bilayer structure leads to increased permeability to ions and other solutes, resulting in electrolyte leakage.

-

Altered Membrane Fluidity: Lipid peroxidation leads to an increase in the ratio of saturated to unsaturated fatty acids, which in turn decreases membrane fluidity.

-

Changes in Membrane Phase Transition Temperature: The altered fatty acid composition raises the temperature at which the membrane transitions from a gel to a liquid-crystalline phase.

Quantitative Effects on Membrane Properties

The following table summarizes the quantitative data from studies investigating the effects of this compound on cell membranes.

| Parameter | Organism/System | Treatment Conditions | Observed Effect | Reference |

| Electrolyte Leakage | Tobacco leaf discs | Irradiated with light after this compound treatment | Large increase within 1-2 minutes | |

| Protoplast Damage | Tobacco protoplasts | Exposed to this compound in the light | All protoplasts damaged within 45 minutes | |

| Lipid Hydroperoxides | Tobacco suspension cultures | Chloroform:methanol extracts from toxin-treated cells | Positive reaction in the thiobarbituric acid test | |

| Ethane Emission | Tobacco leaf discs | 12-24 hours after incubation with this compound in the light | High concentrations of ethane emitted | |

| Saturated/Unsaturated Fatty Acid Ratio | Tobacco cells | This compound treatment | Marked increase in the ratio | |

| Membrane Fluidity | Tobacco cells | This compound treatment | Decrease in fluidity | |

| Membrane Phase Transformation Temperature | Tobacco cells | This compound treatment | Increased from 12.7°C to 20.8°C |

Other Cellular Targets

While the cell membrane is the primary site of this compound-induced damage, the generated ROS can also affect other cellular components, albeit to a lesser extent or as a secondary consequence of membrane disruption.

-

Proteins: Singlet oxygen can oxidize amino acid residues, particularly tryptophan, histidine, methionine, and cysteine, leading to protein cross-linking, aggregation, and inactivation.

-

Nucleic Acids: Oxidative damage to DNA and RNA can occur, leading to strand breaks and base modifications. However, the extent of direct nucleic acid damage by this compound-generated ROS is less characterized compared to membrane damage.

-

Mitochondria: this compound has been shown to induce lipoperoxidation in rat liver and pea internode mitochondria. This can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors, contributing to cell death.

Signaling Pathways in this compound Biosynthesis

It is important to distinguish between the signaling pathways involved in the cellular response to this compound-induced photodamage and those that regulate the biosynthesis of this compound in the producing fungus. Current research primarily implicates certain signaling pathways in the regulation of this compound production rather than in the direct cellular response to its phototoxic effects.

Pharmacological studies have suggested the involvement of calcium and calmodulin signaling in the biosynthesis of this compound. Additionally, a MAP kinase kinase kinase has been associated with this compound production. A proposed model suggests that light acts as a primary signal to activate this compound biosynthesis through a network involving Ca²⁺/Calmodulin and MAP kinase pathways.

References

- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

- 2. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

The Regulation of Cercosporin Biosynthesis by Environmental Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin, a photo-activated perylenequinone phytotoxin produced by many species of the fungal genus Cercospora, is a significant virulence factor in numerous plant diseases. Its biosynthesis is a tightly regulated process, intricately linked to a variety of environmental cues. Understanding these regulatory mechanisms is not only crucial for developing effective disease management strategies but also holds potential for harnessing this compound and its biosynthetic pathway for applications in drug development, particularly in photodynamic therapy. This technical guide provides an in-depth overview of the environmental factors influencing this compound biosynthesis, focusing on the roles of light, pH, and nutrient availability. It details the key signaling pathways involved, presents quantitative data on the effects of these factors, and provides comprehensive experimental protocols for their study.

Introduction to this compound and its Biosynthesis

This compound is a non-host-specific toxin that, upon activation by light, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide radicals (O₂⁻)[1][2]. These ROS cause extensive damage to host cell membranes through lipid peroxidation, leading to cell death and facilitating fungal colonization[1][3]. The biosynthesis of this compound is orchestrated by a core gene cluster known as the CTB cluster, which in Cercospora nicotianae is comprised of at least eight genes (CTB1-CTB8)[4]. This cluster includes genes encoding a polyketide synthase (CTB1), methyltransferases, oxidoreductases, a transporter, and a pathway-specific transcription factor (CTB8). Recent research has suggested that the CTB cluster may be larger than initially thought, with additional flanking genes also playing a role in the biosynthetic process. The expression of the CTB gene cluster is regulated by a complex network of signaling pathways that respond to environmental stimuli.

Environmental Regulation of this compound Biosynthesis

The production of this compound is not constitutive but is instead finely tuned by the fungus in response to its surroundings. The primary environmental cues that have been identified as key regulators are light, pH, and the availability of nutrients, particularly carbon and nitrogen sources.

The Role of Light